molecular formula C10H10N4O4 B143246 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine CAS No. 1527-96-4

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B143246
CAS No.: 1527-96-4
M. Wt: 250.21 g/mol
InChI Key: GFUVNGJSSAEZHW-OKAJUWNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine is a hydrazone derivative characterized by a conjugated butenylidene group and a 2,4-dinitrophenyl moiety. Its synthesis typically involves the acid-catalyzed condensation of 2,4-dinitrophenylhydrazine with a suitable carbonyl compound, such as but-2-enal, under reflux conditions . The compound’s structure features an imine (C=N) bond critical to its electronic properties, with the electron-withdrawing nitro groups enhancing its stability and reactivity. Hydrazones of this class are studied for applications in sensors, pharmaceuticals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No.

1527-96-4

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-[(Z)-[(E)-but-2-enylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6-

InChI Key

GFUVNGJSSAEZHW-OKAJUWNNSA-N

SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C/C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Flammable; Irritant

Synonyms

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone;  2-Butenal (2,4-Dinitrophenyl)hydrazone;  Crotonaldehyde (2,4-Dinitrophenyl)hydrazone

Origin of Product

United States

Preparation Methods

Patent-Optimized Synthesis

  • Reagents and Solvents :

    • 2,4-Dinitrochlorobenzene dissolved in 95% ethanol.

    • Activated carbon for impurity adsorption.

    • Hydrazine hydrate (20–40% of DNPH’s stoichiometric weight).

  • Procedure :

    • Step 1 : Dissolve 2,4-dinitrochlorobenzene in ethanol, add activated carbon, and heat to boiling. Filter the hot solution to remove particulates.

    • Step 2 : Transfer the filtrate to a reflux apparatus. Gradually add hydrazine hydrate while maintaining reflux (78–85°C). Red crystals precipitate within 1 hour.

    • Step 3 : Cool to 50–55°C, isolate crystals via filtration, and wash with absolute ethanol. Dry at 20–40°C to avoid thermal decomposition.

  • Yield and Purity :

    • Yield : 98–100% (patent-optimized).

    • Purity : >99% (confirmed by melting point analysis and chromatography).

Alternative Synthesis from Benzene

A traditional route begins with benzene bromination to form bromobenzene, followed by nitration and hydrazine substitution:

  • Bromination :
    C₆H₆+Br₂FeC₆H₅Br\text{C₆H₆} + \text{Br₂} \xrightarrow{\text{Fe}} \text{C₆H₅Br}.

  • Nitration :
    C₆H₅Br+HNO₃H₂SO₄C₆H₃Br(NO₂)₂\text{C₆H₅Br} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{C₆H₃Br(NO₂)₂}.

  • Hydrazine Substitution :
    C₆H₃Br(NO₂)₂+N₂H₄C₆H₃(N₂H₃)(NO₂)₂\text{C₆H₃Br(NO₂)₂} + \text{N₂H₄} \rightarrow \text{C₆H₃(N₂H₃)(NO₂)₂}.

This method, though reliable, suffers from lower yields (70–80%) due to intermediate purification challenges.

Condensation with But-2-enal

The final step involves condensing DNPH with but-2-enal (CH₃CH=CHCHO) to form the hydrazone derivative.

Acid-Catalyzed Condensation

  • Reagents :

    • DNPH (1 equiv), but-2-enal (1.2 equiv).

    • Solvent: Ethanol or methanol.

    • Catalyst: Concentrated HCl or H₂SO₄ (0.5–1.0 mol%).

  • Procedure :

    • Dissolve DNPH in ethanol, add but-2-enal dropwise under stirring.

    • Add acid catalyst and reflux at 80°C for 4–6 hours.

    • Cool to room temperature, filter the precipitate, and recrystallize from hot ethanol.

  • Optimized Conditions :

    • Temperature : 80°C (prevents aldehyde volatilization).

    • Solvent : Ethanol (ensures solubility of both reactants).

    • Catalyst : H₂SO₄ (superior protonation of the carbonyl group).

  • Yield : 85–90% (post-recrystallization).

Mechanochemical Synthesis

A solvent-free alternative employs ball milling to accelerate the reaction:

  • Reagents :

    • DNPH, but-2-enal (1:1 molar ratio).

    • Liquid-assisted grinding (LAG) with 50 μL methanol.

  • Procedure :

    • Mill reagents in a Retsch MM200 ball mill (25 Hz, 60 minutes).

    • Analyze product purity via PXRD and IR-ATR spectroscopy.

  • Advantages :

    • Reaction Time : 1 hour (vs. 6 hours for solution-based).

    • Yield : 88% (comparable to traditional methods).

Industrial Production Considerations

Scaling laboratory methods requires addressing:

  • Reaction Vessel Design :

    • Corrosion-resistant materials (e.g., glass-lined steel) for acid-catalyzed reactions.

  • Waste Management :

    • Ethanol recovery via distillation (90% efficiency).

    • Neutralization of acidic byproducts with CaCO₃.

  • Quality Control :

    • HPLC Analysis : Confirms >98% purity.

    • Melting Point : 162–164°C (consistent with literature).

Comparative Analysis of Methods

Parameter Acid-Catalyzed Condensation Mechanochemical Synthesis
Reaction Time4–6 hours1 hour
Yield85–90%88%
Solvent UseEthanol (200 mL/mol)None (LAG with 50 μL methanol)
Energy ConsumptionHigh (reflux)Moderate (ball milling)
ScalabilityIndustrial-scale feasibleLimited to batch production

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Oximes or Schiff bases from competing reactions.

    • Solution : Strict stoichiometric control (DNPH:but-2-enal = 1:1.2).

  • Purification Difficulties :

    • Issue : Co-crystallization of unreacted DNPH.

    • Solution : Gradient recrystallization using ethanol-water mixtures.

Recent Advances

  • Vapor-Mediated Synthesis :

    • Exposing DNPH to but-2-enal vapors in a desiccator yields the product in 72% purity after 120 minutes.

  • Solid-State Melt Reactions :

    • Heating DNPH and but-2-enal to 100°C forms the hydrazone in 80% yield (no solvent) .

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Organic Chemistry

In organic synthesis, this compound serves as a reagent for the preparation of various hydrazone derivatives. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Drug Development

Research indicates that 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine may have potential as an enzyme inhibitor. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on enzymes or proteins, which can lead to inhibition or modification of their activity .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown significant antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Certain derivatives demonstrate the ability to inhibit cancer cell proliferation in various cell lines, with IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB 231 and MCF-7.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Material Science

In industrial applications, this compound is utilized in developing materials with specific chemical properties, such as dyes and polymers. Its reactivity allows it to be incorporated into various formulations aimed at enhancing material performance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of hydrazone derivatives synthesized from 2,4-dinitrophenylhydrazine against Candida albicans and other pathogens. The results indicated promising antifungal activity, suggesting potential applications in pharmaceutical formulations aimed at treating fungal infections.

Case Study 2: Anticancer Evaluation

Research conducted on hydrazone derivatives revealed their efficacy in inhibiting cancer cell growth. Specific derivatives were tested against multiple cancer cell lines, leading to the discovery of compounds with significant anticancer activity.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The dinitrophenyl group is particularly reactive and can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Target Compound : The but-2-en-1-ylidene group introduces a conjugated diene system, while the 2,4-dinitrophenyl group provides planar aromaticity and strong electron-withdrawing effects.
  • Analogues :
    • (E)-1-(1-Nitrobutylidene)-2-(2,4-dinitrophenyl)hydrazine (C₁₀H₁₁N₅O₆): Features a nitro-substituted butylidene chain, altering conjugation and crystal packing .
    • 1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine : Aryl substituents (phenyl) increase steric bulk, reducing solubility but enhancing thermal stability (m.p. 225–230°C) .
    • 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1-ylidene)hydrazine : A fused aromatic system (dihydronaphthalene) extends conjugation, impacting UV-Vis absorption .

Bond Lengths and Angles (Selected Examples):

Compound N–N Bond (Å) C=N Bond (Å) Dihedral Angle (°) Source
Target Compound (hypothetical) ~1.45 ~1.28 ~120
(E)-1-(1-Nitrobutylidene) derivative 1.4521(15) 1.281(2) 179.5
(E)-2-(4-fluorobenzylidene) derivative 1.452 1.287 175.8

The nitro groups in 2,4-dinitrophenyl derivatives induce planar configurations, facilitating π-π stacking in crystals, while alkenyl substituents (e.g., butenylidene) introduce torsional strain .

Physical Properties

Melting Points and Solubility:

Compound Melting Point (°C) Solubility (Polar Solvents) Source
1-(But-2-en-1-ylidene) derivative ~200–210 (est.) Moderate (DMF, DMSO)
1-(2,4-Dinitrophenyl)-2-(p-tolyl) 250–255 Low
(E)-1-(1-Nitrobutylidene) derivative 223–225 Moderate
2-(2-Phenoxybenzylidene) derivative 139–141 High (THF, acetone)

Key Observations:

  • Higher melting points correlate with aromatic substituents due to rigid, planar structures .
  • Alkenyl groups (e.g., butenylidene) reduce crystallinity but improve solubility in organic solvents .

Biological Activity

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, also known by its CAS number 1527-96-4, is an organic compound that features a hydrazine functional group linked to a dinitrophenyl ring and a butenylidene moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H10N4O4
  • Molecular Weight : 250.21 g/mol
  • IUPAC Name : N-[(Z)-[(E)-but-2-enylidene]amino]-2,4-dinitroaniline

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or proteins. This interaction can lead to the inhibition or modification of their activity. The dinitrophenyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that contribute to its biological effects .

Biological Activities

Research indicates that hydrazone derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that hydrazones possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives synthesized from 2,4-dinitrophenylhydrazine demonstrated promising antifungal activity against Candida albicans and other pathogens .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Hydrazones have been reported to inhibit cancer cell proliferation in various cell lines. For example, certain hydrazone derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB 231 and MCF-7 .
  • Anti-inflammatory Effects : Some studies suggest that hydrazone compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of hydrazone derivatives related to this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Candida albicans with MIC values of approximately 125 μg/mL
AnticancerIC50 values between 6.7 nM and 17 μM against breast cancer cell lines
Anti-inflammatoryPotential for reducing inflammation in vitro; specific mechanisms under investigation

Synthesis and Applications

The synthesis of this compound typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate butenylidene precursor under reflux conditions in an organic solvent like ethanol or methanol. The compound is utilized in various scientific applications:

  • Organic Synthesis : As a reagent for synthesizing other hydrazone derivatives.
  • Drug Development : Investigated for potential use as enzyme inhibitors and in designing new therapeutic agents.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of 2,4-dinitrophenylhydrazine (DNPH) with a carbonyl-containing precursor (e.g., but-2-enal). A typical procedure involves refluxing DNPH (30% aqueous suspension) with the carbonyl compound in acetic acid, followed by neutralization with saturated NaHCO₃ and purification via column chromatography (30% EtOAc/hexanes) . Optimization includes adjusting stoichiometry (e.g., 1:2.5 molar ratio of DNPH to carbonyl), reaction time (overnight stirring), and temperature (room temperature to 80°C).

Q. Which spectroscopic techniques are most effective for characterizing this hydrazine derivative?

  • Methodology :

  • UV-Vis : Detects π→π* and n→π* transitions in the hydrazone moiety (λmax ~350–450 nm) .
  • FT-IR : Confirms C=N imine stretch (~1600–1630 cm⁻¹) and N–H bending (~1500 cm⁻¹) .
  • <sup>1</sup>H NMR : Identifies olefinic protons (δ 6.5–7.5 ppm for the butenylidene group) and aromatic protons from the dinitrophenyl group (δ 8.0–9.0 ppm) .
  • Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns to confirm molecular weight and structure .

Q. How can purity and crystallinity be assessed during synthesis?

  • Methodology :

  • Melting Point Analysis : Compare observed melting points (e.g., 225–230°C for similar DNPH derivatives) with literature values .
  • TLC/HPLC : Use silica-gel TLC (30% EtOAc/hexanes) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
  • Crystallization : Recrystallization from ethanol or dichloromethane/hexanes improves purity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

  • Methodology : Use software like SHELXL for refinement, applying restraints for disordered regions. Validate against density functional theory (DFT)-calculated bond lengths. For example, discrepancies in C=N bond lengths (~1.28 Å experimental vs. 1.30 Å theoretical) may arise from crystal packing effects, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies mitigate by-product formation during hydrazone synthesis?

  • Methodology :

  • pH Control : Maintain acidic conditions (pH 2–4) using acetic acid to favor hydrazone formation over competing pathways (e.g., oxidation) .
  • Temperature Modulation : Avoid prolonged heating (>12 hours) to prevent decomposition of the dinitrophenyl group.
  • By-Product Identification : Use LC-MS to detect side products (e.g., oxidized hydrazines or Schiff bases) and adjust reaction conditions accordingly .

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

  • Methodology :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the dinitrophenyl group on hydrazone stability .
  • Molecular Docking : Screen derivatives for potential biological activity (e.g., enzyme inhibition) by simulating interactions with target proteins (e.g., using MOE or AutoDock) .

Q. What experimental approaches validate the compound’s application in material science (e.g., as a ligand or sensor)?

  • Methodology :

  • Coordination Chemistry : React with transition metals (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>) in ethanol/water mixtures. Characterize complexes via cyclic voltammetry (redox activity) and EPR spectroscopy (metal-ligand bonding) .
  • Sensor Development : Immobilize the compound on silica nanoparticles and test selectivity toward aldehydes using fluorescence quenching assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.